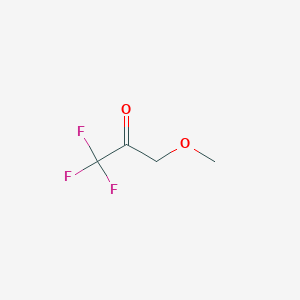
3-(3-(Methoxymethyl)phenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Methoxymethyl)phenoxy)pyrrolidine is a chemical compound with the molecular formula C12H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxymethyl group attached to a phenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine typically involves the reaction of 3-(methoxymethyl)phenol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 3-(methoxymethyl)phenol and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 3-(methoxymethyl)phenol is reacted with pyrrolidine in the presence of the base and solvent, typically at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Methoxymethyl)phenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(3-(Methoxymethyl)phenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Methoxymethyl)phenoxy)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
3-(3-(Methoxymethyl)phenoxy)morpholine: Contains a morpholine ring, offering different chemical properties.
3-(3-(Methoxymethyl)phenoxy)tetrahydrofuran: Features a tetrahydrofuran ring, providing unique reactivity.
Uniqueness
3-(3-(Methoxymethyl)phenoxy)pyrrolidine is unique due to its specific combination of a pyrrolidine ring with a methoxymethyl-substituted phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-[3-(methoxymethyl)phenoxy]pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)15-12-5-6-13-8-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
Clé InChI |
REQJCOHQGJBUKC-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC=C1)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)

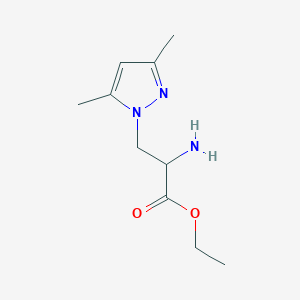
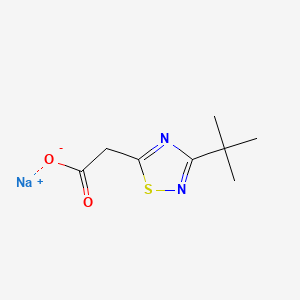
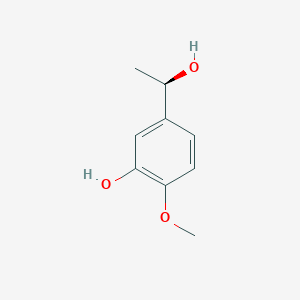
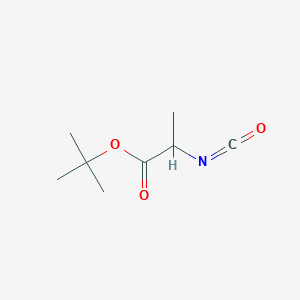
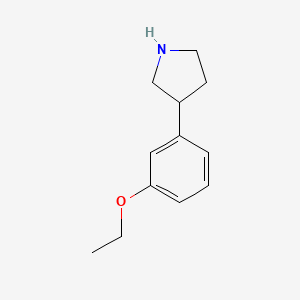


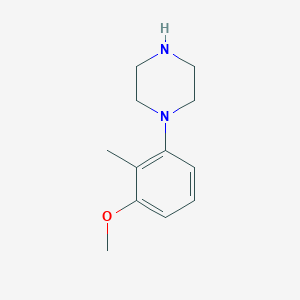

![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
